



### Trelagliptin mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Trelagliptin |           |
| Cat. No.:            | B1683223     | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of **Trelagliptin** 

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Trelagliptin**, marketed under trade names like Zafatek, is a potent, selective, and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Takeda Pharmaceutical Company, its distinct pharmacokinetic profile allows for a convenient once-weekly dosing regimen, which may improve patient adherence to therapy.[1][3] This guide provides a comprehensive technical overview of the core mechanism of action of **Trelagliptin**, its molecular interactions, the resultant signaling cascades, and the key experimental data that define its pharmacological profile.

# Core Mechanism: Competitive and Reversible Inhibition of DPP-4

The primary mechanism of action of **Trelagliptin** is the inhibition of the enzyme dipeptidyl peptidase-4.[4] DPP-4 is a serine exopeptidase that is ubiquitously expressed on the surface of most cell types and also exists in a soluble form in plasma.[5][6] Its key role in glucose homeostasis is the rapid inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][7][8] These hormones are secreted by enteroendocrine cells in the gut in response to food intake and are crucial for potentiating glucose-stimulated insulin secretion.[7][9]



**Trelagliptin** acts as a reversible and substrate-competitive inhibitor of DPP-4.[10][11][12] It binds non-covalently to the active site of the DPP-4 enzyme, directly competing with the natural substrates, GLP-1 and GIP.[10][12][13] By occupying the active site, **Trelagliptin** prevents the proteolytic cleavage and subsequent inactivation of these incretin hormones, thereby increasing the circulating concentrations of their active forms.[2][8]



Click to download full resolution via product page

Trelagliptin's competitive inhibition of the DPP-4 enzyme.

#### **Molecular and Kinetic Profile**

**Trelagliptin**'s efficacy is defined by its high potency, selectivity, and unique slow-binding kinetics.

#### **Potency and Selectivity**



In vitro studies have demonstrated that **Trelagliptin** is a highly potent inhibitor of human DPP-4, with IC50 values in the low nanomolar range.[10][12] Its potency is approximately 4-fold greater than that of alogliptin and 12-fold greater than sitagliptin.[10][11][14] A critical feature for its safety profile is its high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, minimizing the risk of off-target effects.[10][11]

Table 1: In Vitro DPP-4 Inhibitory Activity of Trelagliptin and Comparators

| Compound     | Source of Human<br>DPP-4 | IC50 (nmol/L) | Reference |
|--------------|--------------------------|---------------|-----------|
| Trelagliptin | Plasma                   | 4.2           | [10][12]  |
|              | Caco-2 cells             | 5.4           | [10][12]  |
| Alogliptin   | Plasma                   | ~17           | [10]      |

| Sitagliptin | Plasma | ~50 |[10] |

Table 2: Selectivity of **Trelagliptin** for DPP-4 over Related Proteases

| Protease | Trelagliptin IC50<br>(nmol/L) | Selectivity (fold vs. DPP-4) | Reference |  |
|----------|-------------------------------|------------------------------|-----------|--|
| DPP-4    | 4.2                           | -                            | [10]      |  |
| DPP-8    | >100,000                      | >23,800                      | [10][11]  |  |

| DPP-9 | >100,000 | >23,800 |[10][11] |

#### **Binding Kinetics**

Kinetic analyses reveal that **Trelagliptin** is a slow-binding inhibitor of DPP-4.[10][11][12] This characteristic, combined with a notably slow dissociation rate, is a key contributor to its sustained pharmacodynamic effect and suitability for once-weekly dosing.[1][10] The half-life for the dissociation of the **Trelagliptin**-DPP-4 complex is significantly longer than that of other daily-dosed DPP-4 inhibitors.[1][10] X-ray crystallography studies have confirmed a non-covalent interaction between **Trelagliptin** and the DPP-4 active site.[11][12]



Table 3: Kinetic Parameters of DPP-4 Inhibitor Interaction

| Inhibitor    | Interaction Type          | Dissociation Half-<br>life (t½) | Reference   |
|--------------|---------------------------|---------------------------------|-------------|
| Trelagliptin | relagliptin  Slow-binding |                                 | [1][10][11] |
| Alogliptin   | Non-covalent              | ≈ 3.7 minutes                   | [10]        |

| Vildagliptin | Covalent | < 2 minutes |[1] |

## Downstream Signaling: Enhancement of the Incretin Effect

By preventing the degradation of GLP-1 and GIP, **Trelagliptin** enhances their physiological actions, collectively known as the "incretin effect".[5][7]

#### Pancreatic β-Cell Signaling

Elevated levels of active GLP-1 and GIP bind to their respective G protein-coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.[9][15] This receptor activation initiates a downstream signaling cascade, primarily through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[9][16] The rise in cAMP activates two key effector proteins: Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2).[9][17] The coordinated action of PKA and EPAC2 modulates ion channel activity and enhances the exocytosis of insulin-containing granules in a strictly glucosedependent manner.[9] This glucose dependency is a hallmark of the incretin system and significantly lowers the risk of hypoglycemia compared to other insulin secretagogues.[1][2]

#### Pancreatic α-Cell Regulation

In addition to stimulating insulin secretion, the enhanced GLP-1 signaling suppresses the release of glucagon from pancreatic  $\alpha$ -cells during hyperglycemic conditions.[1][5][18] Glucagon is a counter-regulatory hormone that increases hepatic glucose production.[4] By inhibiting its release, **Trelagliptin** contributes to the reduction of both fasting and postprandial glucose levels.[4][5]





Click to download full resolution via product page

The Incretin signaling pathway in pancreatic  $\beta$ -cells.

#### **Pharmacodynamics and Clinical Efficacy**

The potent, selective, and slow-dissociation inhibition of DPP-4 translates into a sustained pharmacodynamic effect. A single 100 mg dose of **Trelagliptin** can maintain over 70% DPP-4 inhibition for a full week (168 hours).[1][10] This prolonged action underpins its once-weekly dosing schedule.

Table 4: Pharmacodynamic Profile of Trelagliptin

| Parameter                                        | Value      | Reference |
|--------------------------------------------------|------------|-----------|
| Plasma Concentration for 70% DPP-4 Inhibition    | 2.31 ng/mL | [10]      |
| Plasma Concentration for 80%<br>DPP-4 Inhibition | 3.13 ng/mL | [10]      |

| DPP-4 Inhibition at 168 hours (post 100 mg dose) | ~75-80% |[10][19] |

Clinical trials have confirmed the efficacy of **Trelagliptin**. Phase 3 studies have shown that once-weekly **Trelagliptin** is non-inferior to once-daily DPP-4 inhibitors like alogliptin and vildagliptin in reducing glycated hemoglobin (HbA1c) over 16 to 24 weeks.[19][20]



Table 5: Summary of Clinical Efficacy Data for Trelagliptin

| Trial Design                 | Comparator                             | Duration | Mean<br>Baseline<br>HbA1c | Change<br>from<br>Baseline in<br>HbA1c                | Reference |
|------------------------------|----------------------------------------|----------|---------------------------|-------------------------------------------------------|-----------|
| Phase 3,<br>Double-<br>blind | Alogliptin<br>25 mg<br>(daily)         | 24 weeks | 7.73%                     | Not<br>specified,<br>non-<br>inferiority<br>met       | [19][21]  |
| Phase 3,<br>Open-label       | Vildagliptin<br>50 mg (twice<br>daily) | 16 weeks | ~8.1%                     | -0.89%<br>(Trelagliptin)<br>vs1.00%<br>(Vildagliptin) | [20]      |

| Phase 2, Placebo-controlled | Placebo | 12 weeks | ~7.9-8.0% | Dose-dependent decrease (significant vs. placebo) |[19][21] |

#### **Key Experimental Methodologies**

The characterization of **Trelagliptin**'s mechanism of action relies on a set of established biochemical and biophysical assays.

#### In Vitro DPP-4 Inhibition Assay

This assay quantifies the inhibitory potency (IC50) of a compound against the DPP-4 enzyme.

- Enzyme Source: Recombinant human DPP-4 or DPP-4 from biological samples like human plasma or Caco-2 cell lysates.[14]
- Substrate: A chromogenic substrate such as Gly-Pro-p-nitroanilide (GP-pNA) or a fluorogenic substrate like Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) is used.[6][14]
- Protocol:

#### Foundational & Exploratory





- The DPP-4 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Trelagliptin) in an appropriate assay buffer (e.g., HEPES).[22]
- The enzymatic reaction is initiated by adding the substrate.
- The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[6][14]
- The product formation (p-nitroanilide or free AMC) is measured by absorbance or fluorescence, respectively, using a microplate reader.[6][14]
- The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[23]





Click to download full resolution via product page

Workflow for an In Vitro DPP-4 Inhibition Assay.



#### **Enzyme Kinetic Analysis**

To determine the mode of inhibition (e.g., competitive, non-competitive), initial velocity studies are performed.

- Protocol: The initial rate of the enzymatic reaction is measured across a range of substrate concentrations at several fixed concentrations of the inhibitor.[14]
- Data Analysis: The results are plotted in a Lineweaver-Burk (double-reciprocal) format (1/rate vs. 1/[substrate]). For competitive inhibition, this plot yields a series of lines that intersect on the y-axis.[13][14] The dissociation constant (Ki) can be calculated from these data. Slow-binding kinetics are evaluated by monitoring the time course of the reaction in the presence of the inhibitor.[14]

#### X-ray Crystallography

This technique is used to determine the three-dimensional structure of the inhibitor bound to the enzyme, providing definitive evidence of its binding mode.

- · Protocol:
  - The target protein (DPP-4) is expressed, purified, and crystallized.
  - The crystals are soaked with a solution containing the inhibitor (Trelagliptin) to form the enzyme-inhibitor complex.
  - The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected.
  - The diffraction data are processed to generate an electron density map, from which the
    atomic coordinates of the complex are determined. The structure for **Trelagliptin** bound to
    human DPP-4 is available in the Protein Data Bank (PDB) with the accession code 5KBY.
     [12]

#### Conclusion

The mechanism of action of **Trelagliptin** is centered on its potent, selective, and sustained inhibition of the DPP-4 enzyme. Its character as a reversible, competitive inhibitor with uniquely slow dissociation kinetics allows for the effective elevation of active incretin hormone levels



over an extended period.[10][11][12] This enhancement of the endogenous incretin system leads to glucose-dependent insulin secretion and glucagon suppression, providing effective glycemic control with a low risk of hypoglycemia.[1][18] These well-characterized molecular and pharmacological properties establish **Trelagliptin** as a valuable therapeutic option for T2DM, distinguished by its once-weekly administration profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trelagliptin Wikipedia [en.wikipedia.org]
- 2. What is Trelagliptin Succinate used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 5. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 6. content.abcam.com [content.abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIP and GLP-1, the two incretin hormones: Similarities and differences PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism | PLOS One [journals.plos.org]



- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GLP-1 and GIP receptor signaling in beta cells A review of receptor interactions and costimulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tagfamilynp.com [tagfamilynp.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 19. Efficacy and safety of once-weekly oral trelagliptin switched from once-daily dipeptidyl peptidase-4 inhibitor in patients with type 2 diabetes mellitus: An open-label, phase 3 exploratory study PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of Once-Weekly Trelagliptin As Compared to Twice-Daily Vildagliptin in Indian Patients With Type 2 Diabetes Mellitus: A Randomized, Phase 3, Non-inferiority Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 22. oatext.com [oatext.com]
- 23. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trelagliptin mechanism of action]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1683223#trelagliptin-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com